molecular formula C33H34N4O3 B011436 Pyropheophorbide a CAS No. 24533-72-0

Pyropheophorbide a

Cat. No.: B011436
CAS No.: 24533-72-0
M. Wt: 534.6 g/mol
InChI Key: FDKRLXBXYZKWRZ-PBVYKCSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyropheophorbide-a is a chlorophyll derivative that has garnered significant interest due to its unique properties and potential applications. It is a deep red photosensitizer, which means it can absorb light and convert it into chemical energy. This compound is particularly noted for its role in photodynamic therapy, a treatment modality for cancer and other diseases .

Biochemical Analysis

Biochemical Properties

Pyropheophorbide a plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation process catalyzed by an enzyme called pheophorbidase . This enzyme converts pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In photodynamic therapy, it can inhibit cell viability in a concentration- and light dose-dependent manner, and induce apoptosis via the mitochondrial apoptosis pathway . Additionally, it can induce autophagy in cells .

Molecular Mechanism

The mechanism of action of this compound involves the generation of reactive oxygen species (ROS) upon light exposure . When this compound interacts with light, it absorbs the energy and generates ROS, which subsequently react with cellular components, resulting in cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to have a potent inhibitory effect on colorectal cancer stem cell-derived xenograft tumors in nude mice . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study showed that porphysome nanoparticles, which include this compound, demonstrated significant tumor ablative effects at all doses tested, with the greatest effect seen with 10 mg/kg this compound at a drug-light interval of 24 hours .

Metabolic Pathways

This compound is involved in the chlorophyll degradation pathway in higher plants and algae . The enzyme pheophorbidase catalyzes the conversion of pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound, by demethylation .

Transport and Distribution

It has been suggested that this compound can be transported and distributed within cells via endocytosis .

Subcellular Localization

It has been suggested that this compound can be localized in the mitochondria, where it induces apoptosis via the mitochondrial apoptosis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyropheophorbide-a can be synthesized through the degradation of chlorophyll-a. The process involves the removal of the central magnesium ion and the phytol tail from chlorophyll-a, followed by the formation of pyropheophorbide-a. This can be achieved through various chemical reactions, including acid hydrolysis and enzymatic reactions .

Industrial Production Methods: In an industrial setting, pyropheophorbide-a is often produced using large-scale extraction and purification techniques. The process typically involves the extraction of chlorophyll from plant materials, followed by chemical modification to obtain pyropheophorbide-a. The use of advanced chromatographic techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyropheophorbide-a undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Pyropheophorbide-a can be oxidized to form various derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction reactions can modify the structure of pyropheophorbide-a, leading to different products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyropheophorbide-a has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Pyropheophorbide a (PPa) is a chlorophyll derivative that has garnered significant attention in the fields of photodynamic therapy (PDT) and cancer treatment due to its unique biological activities. This article explores the various aspects of PPa's biological activity, including its mechanism of action, efficacy in cancer therapy, and potential applications in managing metabolic disorders.

This compound is derived from the degradation of chlorophyll and has been studied for its photodynamic properties. It is particularly noted for its ability to generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in targeted tissues. This property makes it a promising candidate for PDT, especially in oncological applications.

PPa acts primarily through the generation of singlet oxygen when exposed to light, which induces oxidative stress in cells. This oxidative stress can lead to:

  • Cellular apoptosis : Induction of programmed cell death in cancer cells.
  • Inhibition of tumor growth : By damaging cellular components and disrupting mitochondrial function, PPa effectively inhibits tumor proliferation.

Table 1: Mechanistic Pathways of this compound

MechanismDescription
Singlet Oxygen GenerationProduces ROS upon light activation, leading to oxidative stress.
Mitochondrial DysfunctionDisruption of mitochondrial membrane potential, triggering apoptosis.
Cell Cycle ArrestInduces cell cycle arrest in cancer cells, preventing further proliferation.

3. Efficacy in Cancer Therapy

Numerous studies have demonstrated the efficacy of PPa in various cancer models. For instance:

  • In vivo Studies : Research involving BALB/c-nude mice with Eca109 tumors showed that PPa effectively inhibited tumor growth when used in conjunction with light exposure. The treatment resulted in significant tumor size reduction compared to control groups (TGI values < 42%) .
  • Comparative Studies : In comparison with other photosensitizers like Photofrin, PPa exhibited superior cytotoxicity and antitumor efficacy at lower doses, indicating its potential as a more effective therapeutic agent .

Table 2: Comparative Efficacy of this compound vs. Photofrin

Treatment TypeDose (mg/kg)Tumor Growth Inhibition (%)
This compound (PPa)0.697.3
This compound (PPa)1.098.65
Photofrin1098.65

4. Applications Beyond Oncology

Recent studies have also explored the potential of PPa in metabolic disorders, particularly its effects on glucose metabolism:

  • Anti-diabetic Properties : PPa has shown promise in enhancing insulin secretion and improving glucose uptake in pancreatic β-cells, suggesting its potential role in diabetes management . The compound was found to significantly increase GLUT1 density in treated cells compared to controls.

Table 3: Effects of this compound on Glucose Uptake

TreatmentGLUT1 Density (µm−2)Glucose Concentration (mM)
Control0.234 ± 0.0120
Metformin0.296 ± 0.0220
This compound0.442 ± 0.0120

5. Case Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of PPa:

  • Clinical Trials : Phase I and II studies have assessed the use of HPPH (a derivative of PPa) for treating Barrett's esophagus and obstructive esophageal carcinoma, demonstrating promising results with manageable side effects .

Properties

CAS No.

24533-72-0

Molecular Formula

C33H34N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid

InChI

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1

InChI Key

FDKRLXBXYZKWRZ-PBVYKCSPSA-N

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

Appearance

A crystalline solid

Pictograms

Irritant

Synonyms

Pyrophaeophorbid A;  (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyropheophorbide a
Reactant of Route 2
Pyropheophorbide a
Reactant of Route 3
Pyropheophorbide a
Reactant of Route 4
Pyropheophorbide a
Reactant of Route 5
Pyropheophorbide a
Reactant of Route 6
Pyropheophorbide a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.